(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazoles.
Scientific Research Applications
(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(2-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
- (4Z)-2-(2-bromophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
Uniqueness
The presence of the fluorophenyl group in (4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one imparts unique chemical properties, such as increased stability and reactivity compared to its chloro and bromo analogs. This makes it particularly valuable in applications requiring specific chemical behaviors.
Properties
Molecular Formula |
C18H12FNO2 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H12FNO2/c19-15-11-5-4-10-14(15)17-20-16(18(21)22-17)12-6-9-13-7-2-1-3-8-13/h1-12H/b9-6+,16-12- |
InChI Key |
WCPZDGRIPZJFTL-FLIHGVEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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